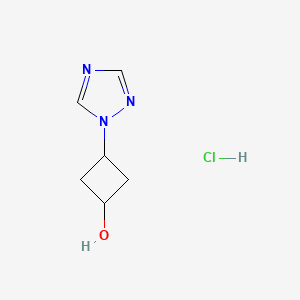

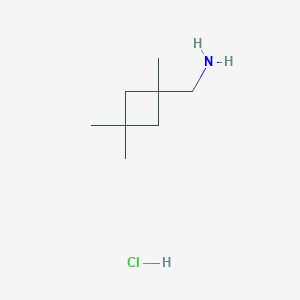

3-(1,2,4-Triazol-1-yl)cyclobutan-1-ol;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

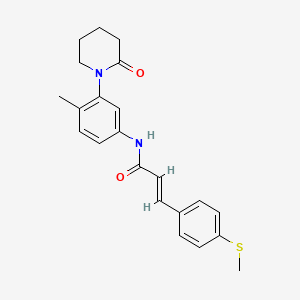

“3-(1,2,4-Triazol-1-yl)cyclobutan-1-ol;hydrochloride” is a chemical compound with the IUPAC name (1s,3s)-3-(1H-1,2,4-triazol-1-yl)cyclobutan-1-ol hydrochloride . It has a molecular weight of 175.62 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H9N3O.ClH/c10-6-1-5(2-6)9-4-7-3-8-9;/h3-6,10H,1-2H2;1H/t5-,6+; . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the available resources, compounds containing a 1,2,4-triazole ring are known to exhibit broad biological activities . They can form hydrogen bonds with different targets, improving their pharmacokinetics, pharmacological, and toxicological properties .Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 175.62 .Applications De Recherche Scientifique

Biosynthesis in Plants

3-(1,2,4-Triazol-1-yl)cyclobutan-1-ol hydrochloride, as part of the triazole family, has been studied for its involvement in plant biosynthesis pathways. For example, β-(1,2,4-triazol-1-yl)alanine, a metabolite of the triazole-based fungicide Myclobutanil, is synthesized from O-acetyl-l-serine and 1,2,4-triazole by cysteine synthase in higher plants. This highlights the potential of triazole derivatives in influencing plant metabolic processes, particularly those related to fungicide metabolism and plant defense mechanisms (Ikegami et al., 1990).

Chemical Synthesis and Catalysis

The chemical synthesis of 1H-[1,2,3]-triazoles through the cycloaddition of azides to alkynes represents a cornerstone in the applications of triazole derivatives. This process benefits from regiospecific copper(I)-catalyzed 1,3-dipolar cycloadditions, enabling the production of diversely substituted [1,2,3]-triazoles. These compounds are integral to developing peptide backbones or side chains, showcasing the versatility of triazole compounds in synthesizing complex organic molecules with high purity and conversion rates (Tornøe et al., 2002).

Environmental and Health Impact Studies

Research on azole fungicides, including triazole derivatives, has raised concerns regarding environmental safety and human health due to their broad application and resulting contamination of water sources. Studies on medaka fish exposed to triazole fungicides have shown differential hepatic cytochrome P450 activities, suggesting a potential mechanism for the carcinogenic effects observed in rodents. This work underscores the importance of understanding the biochemical interactions and environmental impacts of triazole-based compounds (Lin et al., 2014).

Pharmacological Applications

The search for selective inhibitors in pharmaceutical research has also led to the exploration of phenylcyclobutyl triazoles as potential therapeutic agents. These compounds have been identified as selective inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1), displaying activity both in vitro and in vivo. This illustrates the role of triazole derivatives in the development of new drugs targeting specific enzymes involved in disease processes (Zhu et al., 2008).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Orientations Futures

The synthesis and evaluation of 1,2,4-triazole derivatives, including “3-(1,2,4-Triazol-1-yl)cyclobutan-1-ol;hydrochloride”, continue to be an active area of research due to their broad spectrum of biological activities . Future research may focus on optimizing the synthesis process, exploring new biological activities, and developing new drugs based on these compounds.

Propriétés

IUPAC Name |

3-(1,2,4-triazol-1-yl)cyclobutan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O.ClH/c10-6-1-5(2-6)9-4-7-3-8-9;/h3-6,10H,1-2H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNSMLYVENGRFFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1O)N2C=NC=N2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2711659.png)

![4-[(4-Acetylpiperazin-1-yl)carbonyl]phenol](/img/structure/B2711665.png)

![6-(tert-butylthio)-2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2711670.png)

![N-(5-((3-fluorobenzyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2711675.png)

![7-(4-(4-chlorobenzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2711676.png)

![Ethyl 2-[3-(4-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetate](/img/structure/B2711678.png)